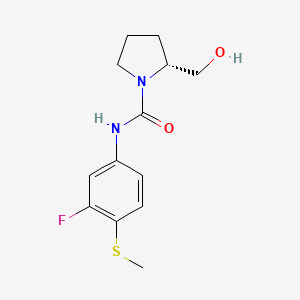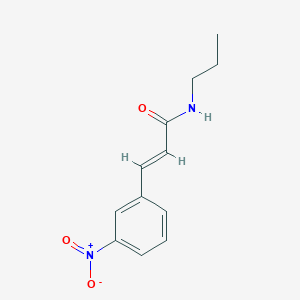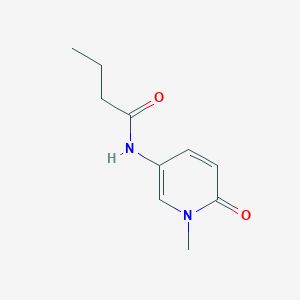![molecular formula C12H12N4O4S B7586741 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide, also known as Sulfapyridine, is an organic compound that belongs to the sulfonamide class of drugs. It is a white crystalline powder that is soluble in water and has been widely used in the treatment of various diseases, including rheumatoid arthritis, ulcerative colitis, and Crohn's disease.
Wirkmechanismus
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition leads to a reduction in the production of folic acid, which is essential for the growth and proliferation of bacteria. As a result, 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee is effective in the treatment of bacterial infections.
Biochemical and Physiological Effects:
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in patients with rheumatoid arthritis. It also has immunomodulatory effects, which can help to regulate the immune system and prevent autoimmune disorders. 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been shown to have a positive effect on the gut microbiome, which can improve gut health and reduce the risk of inflammatory bowel diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for research. It is also relatively inexpensive and widely available, which makes it accessible to researchers. However, 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has some limitations. It can have toxic effects on cells at high concentrations, which can limit its use in certain experiments. It can also have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee. One area of interest is the development of new formulations of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee that can improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee's potential in the treatment of other diseases, such as cancer. There is also a need for further research on the mechanism of action of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee, which can help to identify new targets for drug development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee can be achieved by the reaction of pyridine-2-carboxylic acid with sulfanilamide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then hydrolyzed to obtain 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee. This synthesis method has been widely used in the production of 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee for various research purposes.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been found to be effective in the treatment of rheumatoid arthritis, an autoimmune disorder that causes joint inflammation and pain. 3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamidee has also been used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It has been shown to reduce inflammation and improve symptoms in patients with these conditions.
Eigenschaften
IUPAC Name |
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-21(19,20)16-9-4-1-3-8(7-9)15-12(18)11-10(17)5-2-6-14-11/h1-7,16-17H,(H,15,18)(H2,13,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGPQAHTVGOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)NC(=O)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)



![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)


![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)